Prostaglandin D2 ethanolamide-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- PGD2-EA is produced through the sequential metabolism of anandamide (arachidonoyl ethanolamide) by cyclooxygenase (COX) enzymes, particularly COX-2, and PGD synthase .

- Unlike other prostaglandins, large amounts of PGD2 are found primarily in the brain and mast cells .

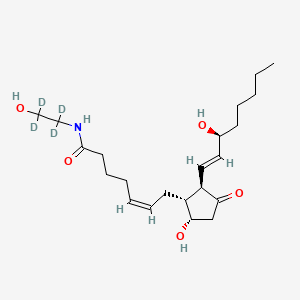

Prostaglandin D2 Ethanolamide-d4 (PGD2-EA-d4): is a bioactive lipid compound containing four deuterium atoms. It serves as an internal standard for quantifying PGD2-EA using GC- or LC-mass spectrometry.

Preparation Methods

- PGD2-EA-d4 can be synthesized using deuterated precursors. Specific synthetic routes and reaction conditions are not widely documented, but it can be prepared through chemical derivatization.

- Industrial production methods may involve isotopic labeling techniques to achieve deuterium incorporation.

Chemical Reactions Analysis

- PGD2-EA-d4 does not undergo significant chemical reactions itself, as it primarily serves as an analytical standard.

- PGD2-EA (non-deuterated) is produced from anandamide via COX-2 and PGD synthase. It is inactive against prostanoid receptors, including the D prostanoid receptor .

- Common reagents and conditions for PGD2-EA synthesis involve enzymatic conversion and purification steps.

Scientific Research Applications

Chemistry: PGD2-EA-d4 is crucial for accurate quantification of PGD2-EA levels in biological samples.

Biology: PGD2-EA is involved in immune responses, recruiting Th2 cells, eosinophils, and basophils.

Medicine: Although PGD2-EA itself is inactive against receptors, understanding its metabolism provides insights into lipid signaling pathways.

Industry: Its use as an internal standard ensures precise measurement in lipidomics research.

Mechanism of Action

- PGD2-EA exerts effects indirectly by modulating lipid signaling pathways. It is not directly active against receptors.

- Molecular targets include COX-2 and PGD synthase, which convert anandamide to PGD2-EA.

Comparison with Similar Compounds

- PGD2-EA-d4 is unique due to its deuterium labeling. Similar compounds include PGD2-EA (non-deuterated) and other prostaglandins like PGE2, PGF2α, and TXA2.

Properties

Molecular Formula |

C22H37NO5 |

|---|---|

Molecular Weight |

399.6 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hept-5-enamide |

InChI |

InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-/m0/s1/i14D2,15D2 |

InChI Key |

KEYDJKSQFDUAGF-GQTVQQAKSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.